

Suc-Gly-Gly-Phe-pNA molecular weight and formula

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Compound of Interest

Compound Name: Suc-Gly-Gly-Phe-pNA

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In-Depth Technical Guide: Suc-Gly-Gly-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the biochemical tool, N-Succinyl-Glycyl-Phenylalanine p-nitroanilide (**Suc-Gly-Gly-Phe-pNA**). It serves as a crucial substrate for assaying chymotrypsin and other proteases with similar specificities. This document outlines its core properties, a detailed experimental protocol for its use in enzyme activity assays, and a visual representation of the experimental workflow.

Core Properties of Suc-Gly-Gly-Phe-pNA

Suc-Gly-Gly-Phe-pNA is a synthetic tetrapeptide derivative that is widely used as a chromogenic substrate in biochemical assays. Its specificity for chymotrypsin allows for the reliable determination of this enzyme's activity in various samples.

Quantitative Data Summary

The fundamental physicochemical properties of **Suc-Gly-Phe-pNA** are summarized in the table below. These values are essential for preparing solutions of known concentrations and for various biochemical calculations.



Property	Value	References
Molecular Formula	C23H25N5O8	[1][2][3][4][5][6]
Molecular Weight	499.47 g/mol	[1][3][4][5][6]
Appearance	White to off-white powder	
Solubility	Soluble in DMSO	[5]

Enzymatic Assay of Chymotrypsin using Suc-Gly-Gly-Phe-pNA

The following section provides a detailed protocol for a typical chymotrypsin activity assay. The principle of this assay is the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the substrate and the p-nitroaniline group. The release of p-nitroaniline (pNA), a yellow chromophore, is monitored spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity.

Experimental Protocol

Materials:

- Suc-Gly-Gly-Phe-pNA
- Chymotrypsin (e.g., from bovine pancreas)
- Tris buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 20 mM CaCl₂)
- Dimethyl sulfoxide (DMSO)
- Microplate reader or spectrophotometer capable of reading at 405 nm
- 96-well microplates or cuvettes
- Purified water

Procedure:



Preparation of Reagents:

- Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of Suc-Gly-Gly-Phe-pNA in DMSO to create a stock solution. This solution should be stored at -20°C.
- Working Substrate Solution: Dilute the substrate stock solution with the Tris buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh before each experiment.
- Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Further dilute the stock solution with the assay buffer to achieve a concentration that results in a linear rate of absorbance change over time. The optimal concentration should be determined empirically.
- Assay Execution (96-well plate format):
 - Add a specific volume of the working substrate solution to each well of the microplate (e.g., 180 μL).
 - \circ To initiate the enzymatic reaction, add a small volume of the diluted enzyme solution to each well (e.g., 20 μ L).
 - Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
 - Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes),
 taking readings at regular intervals (e.g., every 30 seconds).

Data Analysis:

- Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
- The enzymatic activity can be calculated using the Beer-Lambert law (A = ϵ cl), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and I is the path length of the cuvette or the well.



Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the chymotrypsin activity assay using **Suc-Gly-Phe-pNA**.



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Caption: Workflow for Chymotrypsin Activity Assay.

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